molecular formula C22H18ClF3N2O3S B4219238 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4219238
M. Wt: 482.9 g/mol
InChI Key: HVJLOZXGZSFHBI-UHFFFAOYSA-N
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Description

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro group, a dimethylphenyl group, a sulfonyl group, and a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a compound containing the dimethylphenylamino group in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the chloro group with other functional groups.

Scientific Research Applications

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with proteins involved in the WNT/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

Compared to similar compounds, 4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity in various applications.

Properties

IUPAC Name

4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N2O3S/c1-13-4-3-5-19(14(13)2)28-32(30,31)20-12-15(6-11-18(20)23)21(29)27-17-9-7-16(8-10-17)22(24,25)26/h3-12,28H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJLOZXGZSFHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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